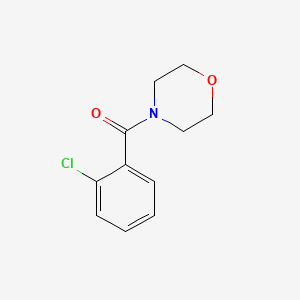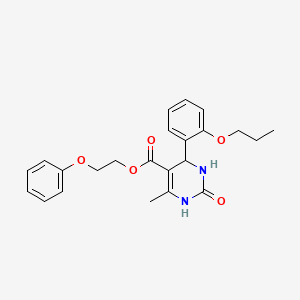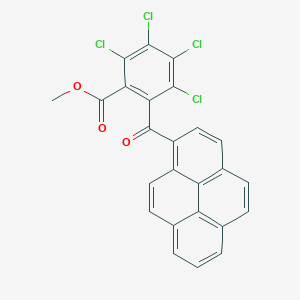![molecular formula C33H20Cl2N2O4 B4949447 2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)
2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone), commonly known as MCNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MCNQ is a member of the naphthoquinone family and is a derivative of 1,4-naphthoquinone.
Mécanisme D'action
The mechanism of action of MCNQ is not fully understood. However, studies have shown that MCNQ exhibits redox properties and can undergo oxidation-reduction reactions. MCNQ has also been shown to interact with various enzymes and proteins, leading to changes in their activity. The exact mechanism of action of MCNQ is an area of ongoing research.
Biochemical and Physiological Effects:
MCNQ has been shown to exhibit various biochemical and physiological effects. Studies have shown that MCNQ exhibits anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases. MCNQ has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer. However, further studies are required to fully understand the biochemical and physiological effects of MCNQ.
Avantages Et Limitations Des Expériences En Laboratoire
MCNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. MCNQ is also soluble in various organic solvents, making it easy to handle in lab experiments. However, MCNQ has some limitations. It is a toxic compound and requires careful handling. The exact toxicity of MCNQ is not fully understood, and further studies are required to fully understand its toxicity.
Orientations Futures
There are several future directions for the research on MCNQ. One of the major areas of research is in the field of biomedicine, where MCNQ has shown potential for the treatment of various diseases. Further studies are required to fully understand the mechanism of action of MCNQ and its potential applications in the treatment of diseases. MCNQ can also be studied for its potential applications in the field of organic electronics, where it has shown promise as an electron acceptor. Further research is required to optimize the performance of MCNQ in organic photovoltaic devices.
Méthodes De Synthèse
MCNQ can be synthesized through a multi-step process involving the reaction of 1,4-naphthoquinone with 4,4'-diaminodiphenylmethane followed by the reaction with 3-chloro-1,2-epoxypropane. The resulting product is then oxidized to yield MCNQ. The synthesis method of MCNQ has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
MCNQ has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the field of organic electronics, where MCNQ has been used as an electron acceptor in organic photovoltaic devices. MCNQ has also been studied for its potential applications in the field of biomedicine. Studies have shown that MCNQ exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.
Propriétés
IUPAC Name |
2-chloro-3-[4-[[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl]methyl]anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20Cl2N2O4/c34-26-28(32(40)24-7-3-1-5-22(24)30(26)38)36-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)37-29-27(35)31(39)23-6-2-4-8-25(23)33(29)41/h1-16,36-37H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRKMJEGUGAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC5=C(C(=O)C6=CC=CC=C6C5=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![bis[2-(dimethylamino)ethyl] 3,3'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)dipropanoate](/img/structure/B4949373.png)
![4-(2,5-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4949384.png)
![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4949389.png)


![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4949412.png)

![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
